Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-
Description
Significance of the Imidazopyrazine Heterocyclic Core in Medicinal Chemistry and Chemical Biology
The imidazopyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. rsc.org This versatile core is a nitrogen-bridged heterocycle that has drawn considerable attention for its role in the development of treatments for a range of diseases. eco-vector.com Its structural characteristics allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacological properties.
The significance of the imidazopyrazine core is underscored by its presence in numerous compounds investigated for various therapeutic applications. These include potential treatments for cancer, viral infections, and neurological disorders. For instance, derivatives of the imidazo[1,2-a]pyrazine (B1224502) and the closely related imidazo[1,2-a]pyridine (B132010) scaffold have been explored as anticancer agents, with some showing potent activity against melanoma cells. nih.gov Specifically, certain imidazo[1,2-a]pyrazine derivatives have been identified as tubulin polymerization inhibitors, a mechanism crucial for cancer therapy. nih.gov
Furthermore, the imidazopyrazine core is a key component in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. Researchers have successfully developed imidazo[1,2-a]pyrazine-based compounds that act as potent inhibitors of various kinases, including Aurora kinases and Brk/PTK6. researchgate.netnih.gov The structural rigidity and the specific arrangement of nitrogen atoms in the imidazopyrazine ring system are crucial for its effective binding to the active sites of these enzymes.
The broad utility of the imidazopyrazine core extends to its use in chemical biology as probes and imaging agents, owing to the fluorescent properties of some of its derivatives. rsc.org This highlights the dual role of this scaffold, not only in drug discovery but also as a tool for fundamental biological research.
Current Research Landscape Pertaining to Imidazo[1,2-a]pyrazin-8-amine (B40915), N-ethyl- and its Analogues
While specific research focusing exclusively on Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is not extensively documented in publicly available literature, the broader research landscape for its analogues, particularly those with substitutions at the 8-amino position, is vibrant and informative. The exploration of 8-substituted imidazo[1,2-a]pyrazine derivatives has yielded compounds with significant biological activities.
A notable area of investigation is the development of these compounds as kinase inhibitors. For example, a series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered to be novel inhibitors of Breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). nih.gov This research highlights the potential of modifying the amine at the 8-position to achieve high potency and selectivity for specific kinase targets.
In a different therapeutic area, 8-substituted imidazo[1,2-a]pyrazine derivatives have been investigated as TARP γ-8 selective AMPAR negative modulators, which have potential applications in treating neurological conditions. nih.gov The structure-activity relationship (SAR) studies in this research revealed that the nature of the substituent on the 8-amino group significantly influences the compound's potency and pharmacokinetic properties.
The synthesis of imidazo[1,2-a]pyrazine derivatives is an active area of chemical research, with various methods being developed to efficiently create libraries of these compounds for biological screening. rsc.orgtsijournals.com These synthetic strategies often allow for the introduction of a wide variety of substituents at different positions of the imidazopyrazine core, including the 8-amino group, facilitating the exploration of chemical space and the optimization of biological activity.
The following tables present a selection of research findings on imidazo[1,2-a]pyrazine analogues, illustrating the impact of substitutions on their biological activity.
| Compound Class | Target | Key Findings |
| Imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 | Discovery of low-nanomolar inhibitors with high selectivity. nih.gov |
| 8-Substituted Imidazo[1,2-a]pyrazines | AMPAR/γ-8 | Identification of potent and selective negative modulators. nih.gov |
| Fused Imidazopyrazines | Tubulin | Inhibition of neuroblastoma cell viability and in vitro tubulin polymerization. nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora Kinases | Development of orally bioavailable inhibitors. researchgate.net |
| Diarylurea derivatives with Imidazo[1,2-a]pyrazine scaffold | Melanoma Cells (A375P) | Several compounds demonstrated submicromolar IC50 values. nih.gov |
Table 1: Overview of Research on Imidazo[1,2-a]pyrazine Analogues
| Analogue Type | Cell Line/Enzyme | IC50 Value | Reference |
| Fused Imidazopyrazine Analogue | Neuroblastoma Cells | ~10 nM | nih.gov |
| Imidazopyridazine Derivative (II-5) | MNK1 | 2.3 nM | nih.gov |
| Imidazopyridazine Derivative (II-5) | MNK2 | 3.4 nM | nih.gov |
| Diarylurea Derivative (15d) | A375P Melanoma Cells | <0.06 µM | nih.gov |
| Diarylurea Derivative (17e) | A375P Melanoma Cells | <0.06 µM | nih.gov |
| Diarylurea Derivative (18c) | A375P Melanoma Cells | <0.06 µM | nih.gov |
| Diarylurea Derivative (18h) | A375P Melanoma Cells | <0.06 µM | nih.gov |
| Diarylurea Derivative (18i) | A375P Melanoma Cells | <0.06 µM | nih.gov |
Table 2: Reported Biological Activities of Imidazopyrazine and Related Analogues
Structure
2D Structure
3D Structure
Properties
CAS No. |
117718-90-8 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-ethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H10N4/c1-2-9-7-8-11-4-6-12(8)5-3-10-7/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
XXUGLAFDUQERSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN2C1=NC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 8 Amine, N Ethyl and Analogues
Systematic Exploration of Substituent Effects at the N-8 Amino Position
The N-8 amino group of the imidazo[1,2-a]pyrazine (B1224502) core is a key point for structural variation, significantly impacting the pharmacological profile of the resulting analogues. Research has shown that the nature of the substituent on this amino group can dramatically alter potency and selectivity.
Initial studies explored the replacement of the ethyl group with various alkyl, aryl, and heteroaryl moieties. For instance, in the context of developing inhibitors for the VirB11 ATPase HP0525, a crucial component of the bacterial type IV secretion system, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were synthesized. nih.govresearchgate.net It was observed that the nature of the substituent at the N-8 position played a critical role in the inhibitory activity.
Further diversification at the N-8 position has been achieved through the introduction of amido and sulfonamido groups. For example, N8-(hetero)arylcarboxyamido substituted compounds have been investigated as adenosine (B11128) receptor (AR) antagonists. nih.gov These studies revealed that the electronic and steric properties of the (hetero)aryl ring directly influence affinity for different AR subtypes.
The table below summarizes the effect of various substituents at the N-8 position on the biological activity of imidazo[1,2-a]pyrazin-8-amine (B40915) analogues.
| General Structure | N-8 Substituent (R) | Observed Biological Activity | Reference |
| -H | Baseline activity | nih.govresearchgate.net | |
| -Ethyl | Varies with target | nih.govresearchgate.net | |
| -Aryl | Potent activity in some assays | nih.govresearchgate.net | |
| -(Hetero)arylcarboxyamido | Good hA3 receptor affinity and selectivity | nih.gov |
Influence of Substitutions on the Imidazo[1,2-a]pyrazine Ring System (C2, C3, C6) on Biological Activity
Substitutions at the C2 position with aryl groups have been a common strategy. nih.gov The nature and substitution pattern of this aryl ring are critical for activity. For example, in the development of Brk/PTK6 inhibitors, various substituted phenyl groups at the C2 position were investigated, leading to compounds with low-nanomolar inhibition activity. nih.gov
The C3 position has also been a target for modification. While some studies have shown that substitution at C3 can be detrimental to affinity and selectivity for certain targets, others have found it to be beneficial. researchgate.net For instance, the introduction of a bromine atom at the C3 position has been shown to have significance for good antioxidant activity in some series of imidazo[1,2-a]pyrazine derivatives. tsijournals.com
Substitutions at the C6 position of the pyrazine (B50134) ring have also been shown to be important. The presence of a phenyl group at this position, for example, has been explored in the design of adenosine receptor antagonists. nih.gov
The following table provides a summary of the influence of substitutions at different positions on the imidazo[1,2-a]pyrazine ring.
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| C2 | Aryl, Heteroaryl | Often crucial for potency; influences selectivity | nih.govnih.gov |
| C3 | Halogen, Small alkyl | Can enhance or decrease activity depending on the target | tsijournals.comresearchgate.net |
| C6 | Aryl | Can contribute to target affinity | nih.gov |
Correlations Between Structural Modifications and Target Affinity/Selectivity
A key aspect of SAR studies is to establish clear correlations between specific structural changes and the resulting affinity and selectivity for a particular biological target. For imidazo[1,2-a]pyrazin-8-amine analogues, such correlations have been pivotal in guiding the design of more potent and selective compounds.
For adenosine receptor antagonists , the goal is often to achieve selectivity for a specific subtype (e.g., A3 vs. A2A). Studies have shown that N8-(hetero)arylcarboxyamido substituted compounds bearing a 6-phenyl moiety exhibit good hA3 receptor affinity and selectivity over other ARs. nih.gov In contrast, different substitution patterns may lead to a loss of affinity for the target receptor or a shift in selectivity. nih.gov
The table below illustrates some of the observed correlations between structural features and target-specific activity.
| Target Class | Key Structural Features for Affinity/Selectivity | Reference |
| Kinases (e.g., Brk/PTK6, BTK) | Specific substitutions at C2 and N-8 positions to engage with the kinase hinge and hydrophobic pockets. | nih.govresearchgate.net |
| Adenosine Receptors | N8-(hetero)arylcarboxyamido group and a 6-phenyl moiety for hA3 selectivity. | nih.gov |
| Bacterial Enzymes (e.g., VirB11 ATPase) | A flexible synthetic route allowing for diversification at both 2- and 3-aryl positions, as well as the 8-amino substituent, is crucial for probing SAR. | nih.govresearchgate.net |
Computational Approaches in SAR Elucidation and Predictive Modeling
Computational methods, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have become indispensable tools in understanding the SAR of imidazo[1,2-a]pyrazine derivatives and in predicting the activity of novel analogues.
Molecular docking studies have been employed to visualize the binding modes of these compounds within the active sites of their target proteins. For instance, docking of novel hA3 adenosine receptor antagonists into a refined model of the hA3 receptor helped to depict their hypothetical binding mode and rationalize the observed SAR. nih.gov
3D-QSAR models , such as Gaussian and field-based approaches, have been developed for series of 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. researchgate.netjapsonline.comscienceopen.com These models provide contour maps that highlight the regions around the molecule where steric and hydrophobic interactions are favorable or unfavorable for biological activity. japsonline.comscienceopen.com Such models have shown good statistical validity, with high correlation coefficients (r²) and predictive correlation coefficients (q²), indicating their utility in predicting the potency of new compounds. japsonline.comscienceopen.com
The insights gained from these computational studies are invaluable for the rational design of new imidazo[1,2-a]pyrazin-8-amine analogues with improved potency and selectivity.
| Computational Method | Application in SAR of Imidazo[1,2-a]pyrazines | Key Findings/Insights | Reference |
| Molecular Docking | Predicting binding modes of adenosine receptor antagonists. | Elucidation of key interactions within the receptor binding pocket. | nih.gov |
| 3D-QSAR | Modeling BTK inhibitors. | Identification of steric and hydrophobic fields that correlate with inhibitory activity. | researchgate.netjapsonline.comscienceopen.com |
Biological Activities and Mechanistic Investigations of Imidazo 1,2 a Pyrazin 8 Amine, N Ethyl and Derivatives
Enzyme Inhibition Profiles and Mechanistic Insights
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent inhibitors of several key enzyme families, including kinases, ATPases, phosphodiesterases, and cholinergic enzymes. These interactions are fundamental to their potential pharmacological effects.
The imidazo[1,2-a]pyrazine structure is a privileged scaffold for the design of kinase inhibitors, targeting enzymes crucial in cell signaling and proliferation.
Bruton's Tyrosine Kinase (BTK): The imidazo[1,2-a]pyrazin-8-ylamine structure has been explored for its ability to inhibit tyrosine kinases, including Bruton's tyrosine kinase (BTK). wipo.intwipo.int BTK is a critical component of the B-cell receptor signaling pathway, making it a significant target in the context of B-cell malignancies and autoimmune diseases. nih.gov Compounds with this core have been designed to target BTK activity, thereby interfering with B-cell proliferation. wipo.intwipo.int A series of substituted imidazo[1,2-a]pyrazin-8-amines were also discovered as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.govresearchgate.netebi.ac.uk Optimized analogues demonstrated low-nanomolar inhibition of Brk and were effective in reducing the phosphorylation of its substrate, SAM68, in cellular assays. researchgate.net
Aurora-A Kinase: The imidazo[1,2-a]pyrazine core has given rise to potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. nih.govnih.gov Overexpression of these kinases is common in many tumors. An initial lead compound, a dual inhibitor of Aurora A and B, was optimized to produce derivatives with picomolar inhibitory activity. nih.gov For example, the acyclic amino alcohol derivative SCH 1473759 demonstrated a Kd of 0.02 nM against Aurora A and 0.03 nM against Aurora B, with a cellular IC₅₀ of 25 nM for the inhibition of histone H3 phosphorylation. nih.gov X-ray crystallography has been used to elucidate the binding mode of these inhibitors, guiding further structure-activity relationship (SAR) studies. nih.gov
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, making its components attractive therapeutic targets. researchgate.netnih.gov Novel series of imidazo[1,2-a]pyrazines have been identified as PI3K inhibitors. nih.gov Further development led to the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives that act as potent dual PI3K/mTOR inhibitors. drugbank.com One such compound exhibited exceptional inhibitory activity, with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com
CBP/P300 Bromodomain: While the imidazo[1,2-a]pyrazine (B50134) core is a key kinase inhibitor scaffold, the closely related imidazo[1,2-a]pyridine structure has been the focus of research into inhibitors of the non-BET bromodomains of the cyclic AMP response element-binding protein (CBP) and the E1A binding protein P300 (EP300). nih.govdigitellinc.comnih.gov These epigenetic readers are considered promising targets in oncology. nih.govnih.gov Structure-based design has led to potent and selective CBP/EP300 bromodomain inhibitors based on the imidazo[1,2-a]pyridine (B132010) scaffold, such as UMB298, which has a CBP IC₅₀ of 72 nM. digitellinc.comnih.gov
| Target Kinase | Scaffold | Compound/Series | Inhibitory Activity (IC₅₀/Kd) | Reference |
|---|---|---|---|---|
| Aurora A | Imidazo[1,2-a]pyrazine | SCH 1473759 | Kd = 0.02 nM | nih.gov |
| Aurora B | Imidazo[1,2-a]pyrazine | SCH 1473759 | Kd = 0.03 nM | nih.gov |
| PI3Kα | Imidazo[1,2-a]pyrazine | Compound 42 | IC₅₀ = 0.06 nM | drugbank.com |
| mTOR | Imidazo[1,2-a]pyrazine | Compound 42 | IC₅₀ = 3.12 nM | drugbank.com |
| CBP Bromodomain | Imidazo[1,2-a]pyridine | UMB298 | IC₅₀ = 72 nM | digitellinc.comnih.gov |
The 8-amino imidazo[1,2-a]pyrazine framework has been successfully employed to develop inhibitors of VirB11 ATPase. researchgate.netucl.ac.uk This enzyme, specifically the HP0525 protein in Helicobacter pylori, is an essential component of the bacterial type IV secretion system (T4SS), which mediates the virulence of pathogenic bacteria. researchgate.netnih.gov By inhibiting this ATPase, these compounds can disrupt the translocation of toxic molecules, thereby reducing bacterial virulence. ucl.ac.ukucl.ac.uk
Initial screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics. ucl.ac.ukucl.ac.uk A lead compound emerged with an IC₅₀ value of 7 µM and was shown to be a competitive inhibitor of ATP. ucl.ac.uk Subsequent research focused on creating bivalent inhibitors by conjugating the imidazo[1,2-a]pyrazine moiety with peptides designed to disrupt the hexameric structure of the VirB11 ATPase. nih.govnih.gov While the bivalent compounds themselves did not show potent inhibition, the linker-attached imidazo[1,2-a]pyrazine derivatives demonstrated improved inhibition of HP0525 compared to the parent compound. nih.gov
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides, and their inhibition can modulate various signaling pathways. google.com The PDE10A isoenzyme is highly expressed in the medium spiny neurons of the brain, making it a target for treating neuropsychiatric disorders like schizophrenia. google.com While direct inhibition of PDE10 by imidazo[1,2-a]pyrazine derivatives is not extensively documented in the provided sources, related heterocyclic systems have shown significant activity. For instance, novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors. Similarly, imidazo[1,2-b]pyridazine derivatives have been developed as PDE10 inhibitors for potential use as antipsychotics. google.com These findings suggest that pyrazine-containing fused heterocyclic systems are a promising structural class for targeting PDE10.
A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. scilit.comresearchgate.net Several of these compounds exhibited moderate to potent inhibitory activities. researchgate.net
One of the most potent compounds, 14r, displayed an IC₅₀ value of 0.47 µM against AChE and 11.02 µM against BuChE, resulting in a selectivity index of 23.45 for AChE. scilit.comresearchgate.net This activity was superior to the reference drug galantamine (AChE IC₅₀ = 5.01 µM). scilit.comresearchgate.net Molecular docking and enzyme kinetic studies suggest a mixed-type inhibition pattern, with the compound binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. scilit.comresearchgate.net
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Reference |
|---|---|---|---|---|
| 14r | 0.47 | 11.02 | 23.45 | scilit.comresearchgate.net |
| Galantamine (Reference) | 5.01 | 18.46 | 3.68 | scilit.comresearchgate.net |
Receptor Modulation and Ligand-Binding Dynamics
Beyond enzyme inhibition, the imidazo[1,2-a]pyrazine scaffold has proven to be a valuable template for designing ligands that modulate the function of G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors.
The imidazo[1,2-a]pyrazine ring system has been successfully utilized as a core skeleton for the development of novel adenosine receptor (AR) antagonists. nih.govunimi.it Specific substitution patterns on this core allow for the targeting of different AR subtypes, particularly the human A3 and A2A receptors. nih.gov
Derivatives with N⁸-(hetero)arylcarboxyamido substitutions on the imidazo[1,2-a]pyrazine core have demonstrated good affinity for the human A3 receptor and high selectivity over other AR subtypes. nih.govunimi.it In contrast, attempts to target the human A2A receptor with 8-amino-6-(hetero)aryl substituted derivatives were less successful, as these compounds either did not bind to the A2A receptor or showed micromolar affinity for the A1 subtype. nih.gov Molecular docking studies have been performed to understand the hypothetical binding modes of these new antagonists within a refined model of the A3 receptor. nih.govunimi.it One of the most active A3 antagonists from this series, 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, showed protective effects in a rat model of cerebral ischemia. nih.gov
AMPAR Modulation (TARP γ-8 Selective)
Derivatives of the Imidazo[1,2-a]pyrazine scaffold have been identified and characterized as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. This selectivity is significant because while AMPAR subunits are widely distributed throughout the brain, TARP γ-8 is highly concentrated in the hippocampus and specific forebrain regions. This localized expression pattern suggests that selective negative modulation of AMPARs associated with γ-8 could attenuate hyperexcitability in the hippocampus, a key area in seizure generation, with minimal effects on other brain regions like the cerebellum or brainstem. Consequently, these modulators are being investigated as potential anticonvulsants with an improved therapeutic index.
The discovery process began with high-throughput screening that identified imidazo[1,2-a]pyrazine compounds capable of blocking glutamate-induced calcium flux in cells expressing a fusion protein of γ-8 and the GluA1o AMPAR subunit. Subsequent structure-activity relationship (SAR) optimization led to the development of potent and selective leads. The SAR studies explored various substitutions at the 8-position of the imidazo[1,2-a]pyrazine core, revealing that different amine substitutions at this position significantly influence the compound's potency for the GluA1o-γ-8 target.
Table 1: Structure-Activity Relationship of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives as AMPAR Modulators
| Compound | Substitution at 8-position | Potency (pIC50) for GluA1o-γ-8 |
|---|---|---|
| 5 | -NHMe | 7.7 ± 0.1 |
| 6 | -NHEt | 8.1 ± 0.1 |
| 7 | -NHPr | 8.1 ± 0.1 |
| 8 | -NH(i-Pr) | 7.3 ± 0.1 |
| 9 | -NH(c-Pr) | 8.6 ± 0.1 |
| 10 | -NH(c-Bu) | 7.8 ± 0.1 |
GABA_A Receptor Agonism (α2/α3 Subtype Selective)
The imidazo[1,2-a]pyrazine scaffold has been a subject of investigation for its interaction with γ-aminobutyric acid type A (GABA_A) receptors. Specifically, research has focused on developing agonists with selectivity for the α2 and α3 subtypes of the GABA_A receptor. These subtypes are considered key targets for anxiolytic therapies with potentially reduced sedative effects compared to non-selective benzodiazepines.
Studies have revealed that compounds with an imidazo[1,2-a]pyrazin-8-one core structure act as high-affinity GABA_A agonists. nih.govresearchgate.net Certain derivatives from this class have demonstrated functional selectivity for the GABA_A α2 and α3 subtypes. nih.gov For instance, one such compound was found to be anxiolytic in a conditioned animal model of anxiety with minimal sedation observed at full benzodiazepine (B76468) binding site occupancy. nih.gov While extensive research highlights the potential of the imidazo[1,2-a]pyrazin-8-one scaffold, specific data on the GABA_A receptor agonism of N-ethyl-imidazo[1,2-a]pyrazin-8-amine is not prominently available in the reviewed literature.
Cellular Mechanisms of Action and Pathway Perturbations
Impact on Cellular Signaling Cascades
The biological activities of Imidazo[1,2-a]pyrazin-8-amine (B40915) and its derivatives are linked to their ability to modulate key cellular signaling pathways. A series of substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel inhibitors of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). nih.gov PTK6 is a non-receptor tyrosine kinase that is implicated in the signaling pathways of various cancers, and its inhibition represents a targeted therapeutic strategy. The developed compounds demonstrated low-nanomolar Brk inhibition activity and high selectivity over other kinases. nih.gov
Furthermore, the broader imidazo[1,2-a]pyrazine scaffold has been associated with the inhibition of the PI3K-Akt-mTOR signaling pathway. drugbank.com This pathway is a critical regulator of cell proliferation, growth, and survival, and its frequent activation in human cancers makes it a prime target for drug discovery. drugbank.com
Modulation of Specific Cellular Processes
Research has demonstrated that derivatives of the imidazo[1,2-a]pyrazine scaffold can directly influence fundamental cellular processes such as apoptosis. A study on specific 6-bromo-8-(alkylamino)imidazo[1,2-a]pyrazine derivatives, including a compound with an N-ethyl substitution at the 8-amine position (PAB15), showed an induction of apoptosis in the human Dami cell line. nih.gov The growth inhibition and cytotoxic effects of these compounds were quantitatively linked to their ability to induce apoptosis, which appeared to be mediated through their phosphodiesterase-inhibitory and cAMP-increasing capabilities. nih.gov
In a related heterocyclic system, imidazo[1,2-a]pyridine derivatives have also been shown to induce apoptosis and cause cell cycle arrest. nih.gov These compounds triggered ROS-mediated apoptosis through the impairment of mitochondrial membrane potential, regulation of pro-apoptotic (BAX, BAK1) and anti-apoptotic (BCL2) proteins, and activation of caspases. nih.gov Additionally, these derivatives were found to promote p53-mediated cell cycle arrest. nih.gov While this research was conducted on a different, albeit structurally similar, scaffold, it highlights the potential for imidazo-fused heterocyclic compounds to modulate these critical cellular processes.
Antimicrobial and Antiparasitic Activities
Antibacterial Activity Spectrum
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated notable antibacterial activity against a range of bacterial species. tsijournals.com In vitro screening of a series of these compounds revealed moderate to high antibacterial efficacy against both Gram-positive and Gram-negative bacteria. tsijournals.com
Specifically, certain tetra-substituted imidazo[1,2-a]pyrazine derivatives have shown promising activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). tsijournals.com The antibacterial activity, measured by the zone of inhibition, indicates the susceptibility of the bacteria to the compounds. For instance, some derivatives produced significant zones of inhibition against S. aureus and E. coli at concentrations of 50 to 100 μg/mL. tsijournals.comjocpr.com The data suggests that substitutions at various positions on the imidazo[1,2-a]pyrazine ring system can be tuned to enhance antibacterial potency. tsijournals.com
Table 2: Antibacterial Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound 4a | S. aureus | 50 | 22 |
| E. coli | 100 | 21 | |
| Compound 5c | E. coli | 50 | 21 |
| Compound 6c | S. aureus | 50 | 24 |
| E. coli | 100 | 22 | |
| Gentamicin (Standard) | S. aureus / E. coli | 100 | 22-25 |
Antifungal Efficacy
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their potential as antifungal agents. Research has demonstrated that certain substitutions on this heterocyclic system can lead to significant activity against various fungal pathogens.
In one study, a series of tetra-substituted imidazo[1,2-a]pyrazine derivatives were screened for their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that several compounds exhibited promising antifungal properties. Notably, compounds featuring a 4-fluorophenyl group at the C-2 position and either an N,N-diethanol amine or a piperidine (B6355638) group at the C-8 position showed excellent zones of inhibition against both fungal strains when tested at a concentration of 50 μg/mL. Another highly active compound possessed a morpholine (B109124) substitution at C-8. These findings suggest that the nature of the substituent at the C-8 position plays a crucial role in modulating the antifungal efficacy of this class of compounds.
Another area of investigation involves hybrids of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) with thiosemicarbazones and thiazolidinediones. bohrium.com A study evaluating these hybrids against pathogenic Sporothrix species found that four C-3 substituted analogs displayed notable antifungal activity. bohrium.com Interestingly, this activity was independent of the thiosemicarbazone or thiazolidinedione moieties, indicating that the antifungal potential was primarily driven by the substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. bohrium.com Furthermore, these active compounds demonstrated synergistic interactions with the commonly used antifungal drug itraconazole (B105839), particularly against resistant isolates, and exhibited low toxicity in mouse fibroblast cells. bohrium.com This suggests a potential therapeutic application for these derivatives in overcoming itraconazole resistance in the treatment of sporotrichosis. bohrium.com
Table 1: Antifungal Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Fungal Strain | Activity / Zone of Inhibition | Reference |
|---|---|---|---|
| 5h | Candida albicans, Aspergillus niger | Excellent zone of inhibition at 50 µg/mL | |
| 6b | Candida albicans, Aspergillus niger | Excellent zone of inhibition at 50 µg/mL | |
| 4f | Candida albicans, Aspergillus niger | Excellent zone of inhibition at 50 µg/mL | |
| 6c | Candida albicans, Aspergillus niger | Excellent zone of inhibition at 50 µg/mL |
Antituberculosis Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. While various heterocyclic scaffolds are under investigation, research into the imidazo[1,2-a]pyrazine core for antituberculosis activity has yielded specific outcomes.
In a study focused on the synthesis and biological evaluation of a series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides, the compounds were tested for their activity against Mycobacterium tuberculosis H37Rv. tandfonline.comnih.govtandfonline.com The evaluation was conducted using the BACTEC 460 radiometric system. tandfonline.comnih.govtandfonline.com The preliminary results from this screening indicated that all of the tested compounds in this particular series were inactive against M. tuberculosis H37Rv. tandfonline.comnih.govtandfonline.com
In contrast, research on the related 2-nitroimidazopyrazin-one scaffold has shown some activity, which is often associated with the nitro group, a well-known pharmacophore for antitubercular action. nih.gov However, for the specific imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazide derivatives, no significant antimycobacterial effects were observed. tandfonline.comnih.govtandfonline.com
Antileishmanial Activity
Leishmaniasis remains a significant global health problem, and the search for new, effective, and less toxic drugs is a priority. The imidazo[1,2-a]pyrazine scaffold has been explored as a potential source of novel antileishmanial agents.
A study involving the synthesis and evaluation of a series of 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazines with various polar moieties at the C-8 position demonstrated promising results. These compounds were tested for their in vitro activity against both the promastigote and amastigote forms of Leishmania major.
Two derivatives from this series exhibited particularly potent activity, with efficacy in the micromolar to submicromolar range. Importantly, these compounds also displayed low cytotoxicity against mammalian cells, including macrophages and 3T3 mouse fibroblasts, indicating a favorable selectivity index. The structure-activity relationship in this series highlighted the importance of the substitution at the C-8 position for antileishmanial potency. Further investigations into the mechanism of action suggested that these compounds might exert their effect through the inhibition of Leishmania casein kinase 1 (LmCK1).
Antioxidant Properties and Radical Scavenging Activity
Oxidative stress is implicated in the pathology of numerous diseases, making the development of effective antioxidants a key area of research. Imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as a new class of antioxidants, with studies revealing significant free radical scavenging capabilities.
In a study evaluating a series of 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives, several compounds displayed promising antioxidant activity when compared with the standard ascorbic acid. beilstein-journals.org The structure-activity relationship (SAR) analysis revealed that amination at the C-8 position significantly improves the radical scavenging activity. beilstein-journals.org
For instance, substituting the bromo group at the C-8 position with various amine-containing moieties, such as morpholine, pyrrolidine, imidazole, and N,N-diethanol amine, led to a drastic increase in antioxidant potency. beilstein-journals.org One of the most active compounds, which featured an N,N-diethanol amine group at the C-8 position, demonstrated excellent activity. beilstein-journals.org This highlights the critical role of the C-8 substituent in the antioxidant capacity of the imidazo[1,2-a]pyrazine scaffold. beilstein-journals.org The IC50 values for the most promising compounds ranged from 14.26 to 8.54 μM, which is comparable to the standard ascorbic acid (IC50 of 5.84 μM). beilstein-journals.orgresearchgate.net
Another study focused on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives also reported radical scavenging activities. jst.go.jpuni-giessen.de The most effective compound in this series showed an IC50 value of 89.33 µM. jst.go.jpuni-giessen.de While this was less potent than ascorbic acid (IC50 of 25.70 µM in that study), it still indicates a moderate antioxidant capability. jst.go.jpuni-giessen.de
Table 2: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound Series | Key Substituent at C-8 | IC50 Range (µM) | Standard (Ascorbic Acid) IC50 (µM) | Reference |
|---|---|---|---|---|
| 2,3,5,8-tetrasubstituted | Morpholine, Pyrrolidine, Imidazole, N,N-diethanol amine | 8.54 - 14.26 | 5.84 | beilstein-journals.orgresearchgate.net |
Preclinical Research and Investigational Applications of Imidazo 1,2 a Pyrazin 8 Amine, N Ethyl Derivatives
In Vitro Pharmacological Profiling and Assay Development
The initial stages of drug discovery for imidazo[1,2-a]pyrazine (B1224502) derivatives heavily rely on robust in vitro assays to identify and characterize promising lead compounds. These assays are crucial for determining the biological activity, selectivity, and mechanism of action at a molecular and cellular level.
High-Throughput Screening (HTS) in Compound Discovery
High-throughput screening (HTS) has been instrumental in the discovery of novel imidazo[1,2-a]pyrazine derivatives. This automated approach allows for the rapid assessment of large compound libraries to identify "hits" with desired biological activity. For instance, an HTS campaign designed to find modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors identified imidazo[1,2-a]pyrazine 5 as a promising and selective hit. nih.gov The screen measured glutamate-induced calcium (Ca²⁺) flux in HEK-293 cells engineered to express specific receptor subunits, demonstrating the power of HTS in identifying initial leads for complex biological targets. nih.gov Similarly, phenotypic screening of compound libraries has successfully identified imidazo[1,2-a]pyrazine derivatives with potent anti-influenza activity. nih.gov
Enzyme Activity and Binding Assays
Derivatives of the imidazo[1,2-a]pyrazine core have been extensively evaluated for their ability to inhibit various enzymes and bind to specific receptors, revealing their potential for diverse therapeutic applications.
One area of investigation is in cancer therapy, where these compounds have shown inhibitory effects on several key enzymes. A series of derivatives demonstrated inhibitory activity against Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. tandfonline.com Another study identified a potent and highly selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway involved in cancer immunity. nih.gov The lead compound from this study showed an IC₅₀ value in the low nanomolar range. nih.gov Furthermore, other derivatives have been designed as inhibitors of tubulin polymerization and Gαq/11 proteins, both of which are significant targets in oncology research. nih.govnih.gov
In the context of neurological disorders, binding and functional assays have been crucial. For example, derivatives were profiled for their modulatory effects on AMPA receptors associated with the Transmembrane AMPAR Regulatory Protein (TARP) γ-8 subunit using fluorescent imaging plate reader (FLIPR) assays. nih.gov These assays measure intracellular calcium changes to quantify compound potency, reported as pIC₅₀ values. nih.gov
The table below summarizes the enzymatic and receptor inhibitory activities of selected imidazo[1,2-a]pyrazine derivatives.
| Compound/Series | Target Enzyme/Receptor | Assay Method | Result (IC₅₀ / % Inhibition) |
| Derivative 2f | Matrix Metalloproteinase-9 (MMP-9) | Enzymatic Inhibition Assay | 46.54% Inhibition |
| Derivative 7 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Enzymatic Inhibition Assay | IC₅₀: 5.70 nM |
| Imidazo[1,2-a]pyrazine 5 | AMPA Receptor (GluA1o-γ-8) | FLIPR Ca²⁺ Flux Assay | pIC₅₀: 7.0 |
| Derivative GQ352 | Gαq Protein | Gαβγ Dissociation Assay | IC₅₀: 8.9 µM |
| Derivative TB-25 | Tubulin Polymerization | In vitro Polymerization Assay | IC₅₀: 18.1 µM |
This table is interactive. Click on the headers to sort the data.
Cell-Based Functional Assays (e.g., cancer cell lines, microbial strains, parasitic cultures)
Cell-based assays are a critical step in preclinical research, providing insights into a compound's activity in a biological context. Imidazo[1,2-a]pyrazine derivatives have demonstrated significant effects across a range of cell-based models.
Anticancer Activity: The antiproliferative effects of these compounds have been evaluated against numerous human cancer cell lines. Studies have reported activity against lung carcinoma (A549), laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and human skin cancer (A375), among others. tandfonline.comrsc.orgrsc.org For example, one study found that derivatives 2h and 2i showed notable antiproliferative activity against the A549 cell line. tandfonline.com Another investigation of a series of related compounds identified derivative 10b as having activity against Hep-2, HepG2, MCF-7, and A375 cell lines. rsc.org A separate study designed potent tubulin inhibitors, with compound TB-25 exhibiting a strong inhibitory effect against the HCT-116 colon cancer cell line with an IC₅₀ of 23 nM. nih.gov
The table below presents the cytotoxic activity of various imidazo[1,2-a]pyrazine derivatives against selected cancer cell lines.
| Compound | Cancer Cell Line | Result (IC₅₀) |
| TB-25 | HCT-116 (Colon) | 23 nM |
| Derivatives 2h & 2i | A549 (Lung) | ~96 µg/mL |
| Derivative 10b | HepG2 (Liver) | 18 µM |
| Derivative 10b | A375 (Skin) | 16 µM |
| Derivative 12b | Hep-2 (Laryngeal) | 11 µM |
| Derivative 12b | MCF-7 (Breast) | 11 µM |
This table is interactive. Click on the headers to sort the data.
Antimicrobial and Antiparasitic Activity: The broad biological profile of the imidazo[1,2-a]pyrazine scaffold extends to antimicrobial and antiparasitic applications. Certain derivatives have shown pronounced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. For instance, compounds 4f , 6b , and 6c displayed notable antibacterial effects against S. aureus, while compounds 5h and 6b showed excellent zones of inhibition against both C. albicans and A. niger. Other studies have confirmed the potential of related scaffolds against bacteria like P. aeruginosa and B. subtilis. ekb.eg Additionally, research into 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids has revealed antifungal potential against pathogenic Sporothrix species, with some compounds showing synergistic interactions with the established antifungal drug itraconazole (B105839). nih.gov
In Vivo Preclinical Models for Efficacy Evaluation (Excluding Clinical Trials)
Following promising in vitro results, imidazo[1,2-a]pyrazine derivatives and their optimized analogs are advanced to in vivo preclinical models to assess their efficacy and therapeutic potential in a whole-organism setting.
Efficacy in Animal Models of Neurological Disorders (e.g., epilepsy, anxiolysis)
The potential of imidazo[1,2-a]pyrazine derivatives as central nervous system agents has been explored in various animal models of neurological disorders. The discovery of an imidazopyrazine hit compound as a selective AMPA receptor modulator led to the development of optimized analogs with anticonvulsant properties. nih.gov A subsequent lead compound, JNJ-61432059, which evolved from the initial imidazopyrazine scaffold, demonstrated robust seizure protection in both the corneal kindling and pentylenetetrazole (PTZ) induced seizure models in rodents. nih.gov Further studies on related perhydropyrrolo[1,2-a]pyrazine derivatives have also shown significant anticonvulsant activity in the maximal electroshock seizure (MES), subcutaneous Metrazole (scMET), and 6 Hz models of pharmacoresistant seizures. nih.govmdpi.comdoi.org
Beyond epilepsy, this chemical class has shown potential for treating anxiety. A study on imidazo[1,2-a]pyrazin-8-ones identified a compound that was anxiolytic in a conditioned animal model of anxiety, demonstrating the therapeutic versatility of this scaffold.
Antimicrobial Efficacy in Preclinical Infection Models
While numerous studies have established the in vitro antimicrobial and antifungal activity of imidazo[1,2-a]pyrazine derivatives against a variety of pathogens, the available scientific literature primarily focuses on these initial screening stages. ekb.egnih.gov As detailed in section 5.1.3, compounds from this class have shown potent activity against clinically relevant bacteria and fungi, including Staphylococcus aureus, Candida albicans, and Sporothrix species. nih.gov These in vitro findings highlight the potential of these compounds as antimicrobial agents. However, comprehensive evaluations of their efficacy in established preclinical infection models in animals are not extensively reported in the reviewed literature. Such in vivo studies are a critical next step to validate the therapeutic potential of these derivatives for treating infectious diseases.
Pharmacodynamic Biomarker Studies in Preclinical Settings
Pharmacodynamic (PD) biomarker studies are crucial in preclinical research to establish a clear link between drug administration, target engagement, and the biological response. For derivatives of the imidazo[1,2-a]pyrazine class, several studies have successfully employed PD biomarkers to demonstrate target modulation in cellular and in vivo models.
One notable area of investigation has been in the development of Aurora kinase inhibitors. In a study focused on imidazo[1,2-a]pyrazine derivatives, a cell-based pharmacodynamic biomarker assay was utilized to confirm the inhibition of Aurora-A kinase. nih.gov This assay measured the phosphorylation of a known downstream substrate of the kinase, providing direct evidence of the compound's on-target activity within a cellular context. nih.gov Furthermore, the imidazo-[1,2-a]-pyrazine-based Aurora kinase inhibitor, SCH 1473759, demonstrated target engagement in human tumor xenograft mouse models, confirming its in vivo efficacy. nih.gov
In a different therapeutic approach, an imidazo[1,2-a]pyrazine derivative was identified as a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway, a key component of the innate immune system. nih.gov To confirm the compound's mechanism of action, researchers measured the mRNA expression levels of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov The study found that the compound enhanced the expression of these genes, providing clear pharmacodynamic evidence of its ability to modulate the STING pathway in a preclinical setting. nih.gov
Another example of preclinical pharmacodynamic assessment involves an isosteric pyrazolopyrimidine replacement for an imidazopyrazine core, JNJ-61432059, which targets AMPA receptors associated with TARP γ-8. Following oral administration in mice, high target engagement in the hippocampus was demonstrated using ex vivo autoradiography, with maximal receptor occupancy exceeding 90% at one hour post-dose. nih.gov These examples underscore the importance of pharmacodynamic biomarker studies in validating the mechanism of action and guiding the preclinical development of imidazo[1,2-a]pyrazine derivatives.
Preclinical Pharmacokinetic and ADMET Characterization (excluding toxicity profiles)
The preclinical evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, is a critical step in drug discovery. A series of 8-substituted imidazo[1,2-a]pyrazine derivatives, developed as TARP γ-8 selective AMPAR negative modulators, underwent thorough in vitro and in vivo pharmacokinetic profiling. nih.gov
In vitro assessments of these derivatives provided valuable insights into their drug-like properties. For instance, stability in human and rat liver microsomes was evaluated to predict metabolic clearance. Furthermore, a Caco-2 permeability assay was employed to assess the potential for oral absorption, while an MDCK-MDR1 assay helped to determine the likelihood of P-glycoprotein mediated efflux, a common mechanism of drug resistance. nih.gov
Subsequent in vivo pharmacokinetic studies in rats were conducted on promising candidates from this series. These studies revealed that while some imidazopyrazines were brain penetrant, they often suffered from high in vivo clearance, in some cases exceeding hepatic blood flow. nih.gov For example, one derivative with a 4-fluoropiperidine (B2509456) substitution at the 8-position, while potent, exhibited a clearance of 86 mL/min/kg in rats. nih.gov The following table summarizes the preclinical pharmacokinetic and ADMET data for a selection of these 8-substituted imidazo[1,2-a]pyrazine derivatives. nih.gov
| Compound | γ-8 pIC50 | Human Liver Microsome Stability (ER) | Rat Liver Microsome Stability (ER) | MDCK-MDR1 Efflux Ratio | Rat Unbound Brain Partition Coefficient (Kpu,u) | Rat Intravenous Clearance (Cl) (mL/min/kg) | Rat Oral Bioavailability (%) |
| 11 | 8.5 | 0.49 | 0.35 | 1.8 | 0.3 | 47 | 30 |
| 13 | 8.7 | 0.65 | 0.52 | 11 | 0.05 | 67 | 12 |
| 14 | 9.0 | 0.59 | 0.49 | 2.5 | 0.3 | 86 | 13 |
| 15 | 8.8 | 0.61 | 0.51 | 14 | 0.04 | 55 | 6 |
| 16 | 8.6 | 0.70 | 0.58 | 21 | 0.03 | 52 | 8 |
ER: Extraction Ratio
This comprehensive characterization of the ADMET profile is instrumental in identifying liabilities and guiding the optimization of imidazo[1,2-a]pyrazine derivatives to achieve desirable pharmacokinetic properties for further development.
Development and Application of Imidazo[1,2-a]pyrazine Chemical Probes
Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized in the development of such probes, enabling target validation and the elucidation of cellular functions.
Tools for Target Validation and Cellular Function Elucidation
Small molecule inhibitors with well-defined mechanisms of action, such as those based on the imidazo[1,2-a]pyrazine core, serve as valuable chemical probes. By selectively inhibiting a particular protein, these compounds can be used to study the physiological and pathological roles of that protein. For instance, the development of potent and selective imidazo[1,2-a]pyrazin-8-amine (B40915) derivatives as inhibitors of the VirB11 ATPase HP0525 has provided tools to investigate the function of the type IV secretion system in Helicobacter pylori. nih.gov These inhibitors can be used to probe the assembly and function of the HP0525 hexamer, thereby elucidating its role in bacterial virulence. nih.gov
Furthermore, the adaptability of the imidazo[1,2-a]pyrazine scaffold allows for the incorporation of reporter tags or reactive groups, transforming them into more sophisticated chemical probes. While not yet extensively reported for imidazo[1,2-a]pyrazines themselves, the closely related imidazo[1,2-a]pyridine (B132010) scaffold has been used to develop fluorescent probes for detecting specific analytes within cells. researchgate.net For example, an imidazo[1,2-a]pyridine-based fluorescent probe was designed for the detection of hydrazine (B178648) in living cells, demonstrating the potential of this class of compounds for cellular imaging applications. researchgate.net This highlights the future potential for developing imidazo[1,2-a]pyrazine-based probes for similar purposes, such as visualizing target engagement or tracking the subcellular localization of a target protein.
Design of Bivalent Compounds for Multi-Target Approaches
A key strategy in modern drug discovery is the design of molecules that can simultaneously interact with multiple targets or different sites on the same target to achieve enhanced potency, selectivity, or a novel mechanism of action. The imidazo[1,2-a]pyrazine scaffold has proven to be a suitable platform for the construction of such bivalent compounds.
In an effort to develop highly selective inhibitors of the VirB11 ATPase HP0525, researchers have designed and synthesized bivalent inhibitors based on 8-amino imidazo[1,2-a]pyrazine derivatives. nih.gov These bivalent molecules consist of an imidazo[1,2-a]pyrazine moiety that targets the ATP binding site of HP0525, connected via a flexible polyethylene (B3416737) glycol (PEG) linker to a peptide sequence designed to disrupt the protein-protein interactions at the subunit interface of the hexameric HP0525 protein. nih.gov This dual-pronged approach aims to improve selectivity and efficacy by simultaneously targeting both the active site and a key protein-protein interaction necessary for the enzyme's function. nih.gov
The synthesis of these bivalent inhibitors involved the initial preparation of PEGylated-imidazo[1,2-a]pyrazines, which were then regioselectively conjugated to the target peptides. nih.gov This modular synthetic strategy allows for the variation of the small molecule inhibitor, the peptide sequence, and the linker length to optimize the properties of the bivalent compound. nih.gov This work illustrates the utility of the imidazo[1,2-a]pyrazine core as a foundation for constructing complex, multi-target ligands with the potential to address challenging biological targets. nih.gov
Computational Chemistry and Advanced Design Strategies for Imidazo 1,2 a Pyrazin 8 Amine, N Ethyl
In Silico Screening and Virtual Ligand Discovery
In silico screening, or virtual screening, represents a powerful computational technique for identifying promising hit compounds from vast chemical libraries. This approach has been instrumental in exploring the therapeutic potential of imidazo[1,2-a]pyrazine (B1224502) and related heterocyclic systems. For instance, an innovative pre-competitive virtual screening collaboration was successfully employed to validate and explore an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis. researchgate.net This collaborative effort involved in silico probing of multiple proprietary pharmaceutical company libraries, which enabled a rapid expansion of the initial chemotype and led to compounds with improved antiparasitic activity and selectivity. researchgate.net
Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based methods utilize the knowledge of known active compounds to identify others that share similar features, employing techniques like 3D shape and electrostatic similarity matching. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target to dock candidate molecules into the binding site and score their potential interactions. These methodologies allow for the efficient screening of millions of compounds, prioritizing a manageable number for synthesis and experimental testing. nih.gov This in silico to in vitro approach significantly streamlines the initial phases of drug discovery for scaffolds like imidazo[1,2-a]pyrazine. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are fundamental tools in computational drug design that provide detailed insights into the interactions between a ligand and its target protein at an atomic level.
Molecular Docking is used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For the imidazo[1,2-a]pyrazine scaffold, docking studies have been crucial in elucidating binding modes within various biological targets. For example, in the development of adenosine (B11128) receptor antagonists, molecular docking was used to visualize the hypothetical binding mode of new imidazo[1,2-a]pyrazine derivatives within a refined model of the human A3 receptor. nih.gov Similarly, docking studies of imidazo[1,2-a]pyrazine derivatives designed as tubulin inhibitors showed that the lead compound fitted well into the colchicine (B1669291) binding site, providing a rationale for its potent activity. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent biological activity. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations complement the static picture provided by docking by introducing flexibility and simulating the dynamic behavior of the ligand-protein complex over time. MD simulations can confirm the stability of binding modes predicted by docking. nih.govopenpharmaceuticalsciencesjournal.com For instance, MD simulations were performed on a complex of an imidazo[1,2-a]pyridine derivative with its target, pantothenate synthetase, to confirm the stability of the docked pose. openpharmaceuticalsciencesjournal.comresearchgate.net The stability of the complex is often assessed by analyzing parameters like the Root Mean Square Deviation (RMSD) of the atoms over the course of the simulation. A stable RMSD value (typically < 3 Å) suggests that the ligand remains securely bound in the active site. openpharmaceuticalsciencesjournal.com
The table below summarizes findings from a representative molecular docking study on imidazo[1,2-a]pyridine hybrids, showcasing the binding affinities and key interactions.
| Compound | Target Protein (PDB ID) | Binding Affinity (S-score, kcal/mol) | Interacting Residues |
| HB7 | Human LTA4H (3U9W) | -11.237 | Key amino acids in the active site |
| Original Ligand | Human LTA4H (3U9W) | -6.908 | Active site residues |
This table is based on data for imidazo[1,2-a]pyridine hybrids, which share a related core structure. The S-score represents the binding affinity. chemmethod.com
Rational Design Principles for Novel Imidazo[1,2-a]pyrazine Analogues
Rational design leverages structural and computational insights to guide the synthesis of new molecules with improved properties. The imidazo[1,2-a]pyrazine ring system is considered a "decorable core skeleton," meaning it can be readily modified at multiple positions to target different receptors and optimize pharmacological profiles. nih.gov The design of novel analogues often begins with a hit compound, which is then systematically modified to enhance potency, selectivity, and drug-like properties. nih.gov
For example, the discovery of a series of substituted imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of Breast tumor kinase (Brk/PTK6) was achieved through rational design. nih.gov This effort led to the development of tool compounds with low-nanomolar activity and high selectivity, enabling further biological exploration of the target. nih.gov Similarly, a function-oriented synthesis approach has been applied to create imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors. drugbank.com These examples underscore the power of combining synthetic chemistry with computational design to create novel and effective therapeutic candidates based on the imidazo[1,2-a]pyrazine scaffold. nih.govnih.gov
Scaffold hopping and isosteric replacement are key strategies in rational drug design used to discover novel chemotypes and optimize lead compounds.
Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features responsible for biological activity. chimia.ch This technique is valuable for generating new intellectual property and improving physicochemical or pharmacokinetic properties. A successful scaffold hopping exercise was conducted to identify new positive allosteric modulators of the mGlu2 receptor, replacing a triazolopyridine core with an imidazopyrazinone scaffold. acs.org Computational methods based on 3D shape and electrostatic similarity were used to identify the imidazopyrazinone as a promising replacement, as it maintained key hydrogen bond acceptor features and substituent vectors. acs.org
Isosteric and Bioisosteric Replacement is a more subtle modification strategy where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties (isosteres) or that produces similar biological activity (bioisosteres). This approach was applied to optimize imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. nih.gov Specifically, a bioisosteric approach was used to explore modifications at the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of several new potent dual Aurora A/B inhibitors. nih.gov This strategy allows for fine-tuning of ligand-target interactions and optimization of properties like metabolic stability and selectivity.
Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography, to design ligands with high affinity and selectivity. eco-vector.com
A prominent example of SBDD in the context of the imidazo[1,2-a]pyrazine class involves the development of selective inhibitors for Aurora-A kinase. nih.gov The co-crystallization of an initial imidazo[1,2-a]pyrazine derivative with the Aurora-A kinase provided a detailed snapshot of the key interactions within the ATP binding site. nih.gov This structural insight was then used to guide the design and synthesis of new analogues with modifications intended to optimize these interactions. This iterative process of design, synthesis, and testing, informed by structural biology, led to the development of potent Aurora-A inhibitors with up to 70-fold selectivity in cell-based assays. nih.gov Similarly, SBDD has been employed to develop potent Nek2 inhibitors based on a related imidazo[1,2-a]pyridine scaffold. nih.gov These initiatives demonstrate how a deep understanding of the target structure can drive the creation of highly optimized and selective inhibitors based on the imidazo[1,2-a]pyrazine core. nih.gov
Future Perspectives and Research Directions for Imidazo 1,2 a Pyrazin 8 Amine, N Ethyl
Identification of Novel Biological Targets and Therapeutic Modalities
The imidazo[1,2-a]pyrazine (B1224502) core is a recognized "privileged" structure, capable of interacting with a diverse range of biological targets. Research has already identified several key targets for derivatives, pointing toward significant opportunities for future therapeutic development.
Substituted imidazo[1,2-a]pyrazin-8-amines have been successfully developed as potent, low-nanomolar inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.govresearchgate.net This work has provided valuable tool compounds for exploring Brk's role as an oncology target. nih.govresearchgate.net Similarly, other derivatives of the core scaffold have been optimized as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a promising target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). nih.gov Future work could expand upon these findings to screen N-ethyl-imidazo[1,2-a]pyrazin-8-amine and related compounds against a broader panel of kinases implicated in oncogenesis and other diseases.
Beyond kinases, the imidazo[1,2-a]pyrazin-8-amine (B40915) skeleton has served as a template for designing antagonists for adenosine (B11128) receptors (ARs), specifically targeting the A3 and A2A subtypes. nih.gov One such antagonist demonstrated protective effects in a rat model of cerebral ischemia. nih.gov The scaffold has also been utilized to create agonists for the GABAA receptor, with potential applications in treating anxiety. researchgate.netresearchgate.net These successes suggest that libraries based on N-ethyl-imidazo[1,2-a]pyrazin-8-amine could be screened against other G-protein coupled receptors (GPCRs) to uncover novel therapeutic agents for neurological and metabolic disorders.
Emerging research highlights the potential for imidazo[1,2-a]pyrazine derivatives in entirely new therapeutic modalities:
Immunotherapy: A recently identified derivative acts as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov By inhibiting ENPP1, the compound enhances the immune response, and in animal models, it improved the antitumor efficacy of anti-PD-1 antibodies. nih.gov This opens a promising avenue for developing N-ethyl-imidazo[1,2-a]pyrazin-8-amine analogs as next-generation cancer immunotherapies.
Antiviral Agents: In a phenotypic screening, an imidazo[1,2-a]pyrazine derivative, initially designed as an HIV reverse transcriptase inhibitor, was found to have potent, broad-spectrum anti-influenza activity. nih.gov The compound acts by binding to the viral nucleoprotein, a novel mechanism of action. nih.gov This discovery warrants further investigation into the antiviral potential of the N-ethyl-imidazo[1,2-a]pyrazin-8-amine scaffold against influenza and other viruses.
Advancements in Asymmetric and Green Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrazine derivatives is well-established, but future efforts will focus on developing more sustainable and stereoselective methods.
Green Synthetic Methodologies: Recent advancements have emphasized green chemistry principles to reduce the environmental impact of synthesis. mdpi.com These approaches offer significant advantages over traditional methods.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times to mere minutes for the synthesis of imidazo[1,2-a]pyrazines, while also providing excellent yields and high purity. acs.org This technique is particularly effective for synthesizing imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives. semanticscholar.org
Benign Catalysts and Solvents: Efficient, one-pot, three-component reactions have been developed using iodine as a low-cost, readily available, and benign catalyst. rsc.orgnih.gov Researchers are also moving towards greener solvents, with methodologies utilizing H2O-IPA (water-isopropanol) mixtures and the bio-based solvent eucalyptol (B1671775) proving highly effective. acs.orgresearchgate.net Some protocols avoid hazardous reagents like molecular bromine by using alternatives such as N-bromosuccinimide (NBS) or copper bromide.
Asymmetric Synthesis: While the imidazo[1,2-a]pyrazine scaffold itself is achiral, substitutions can create chiral centers or axial chirality, leading to stereoisomers with potentially different biological activities and safety profiles. The development of asymmetric synthesis to produce enantiomerically pure compounds is a critical future direction. Research into the related imidazo[1,2-a]pyridines has demonstrated a successful path forward. An efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed via an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst. nih.gov This approach yields products with high enantioselectivity. nih.gov Applying similar catalytic strategies to the synthesis of N-ethyl-imidazo[1,2-a]pyrazin-8-amine and its derivatives will be essential for creating stereochemically defined drug candidates, allowing for a more precise understanding of structure-activity relationships and potentially leading to more potent and selective therapeutics.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel therapeutic agents, including those based on the N-ethyl-imidazo[1,2-a]pyrazin-8-amine scaffold.
De Novo Design and Library Generation: Deep learning and generative models can be used to design novel molecules. tandfonline.com By training a generative model on known active compounds, such as existing A2B adenosine receptor antagonists, researchers have successfully built focused libraries of new benzimidazole-pyrazine derivatives. tandfonline.com This scaffold-based approach can be directly applied to the imidazo[1,2-a]pyrazine core to generate vast, diverse, and targeted virtual libraries around the N-ethyl-substituted amine structure, exploring chemical space that has not been considered previously.
Virtual Screening and Optimization: Once virtual libraries are generated, AI-driven virtual screening protocols can efficiently identify the most promising candidates for synthesis and testing. tandfonline.com Computational docking studies are already being used to understand how these compounds bind to their targets. For instance, docking simulations have elucidated the binding mode of imidazo[1,2-a]pyrazine derivatives with the DDR1 kinase, revealing key hydrogen bond interactions that are critical for inhibitory activity. nih.gov This computational insight is invaluable for lead optimization, allowing for the targeted modification of the lead compound to enhance potency, improve selectivity against related targets (like DDR2), and refine pharmacokinetic properties. nih.gov By combining generative models for discovery with predictive models for activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, the design-test-learn cycle can be significantly accelerated, reducing the time and cost associated with bringing a new drug to market.
Q & A
Basic: What are the established synthetic methodologies for N-ethyl-imidazo[1,2-a]pyrazin-8-amine?
Answer:
The primary synthetic route involves multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which utilizes pyrazine-2,3-diamine as an amidine component. This method allows for the generation of an adenine-mimetic library under mild conditions . Alternative approaches include iodine-catalyzed cyclization reactions, which offer selectivity and efficiency for constructing the imidazo[1,2-a]pyrazine core . Key steps include:
- GBB reaction: React pyrazine-2,3-diamine with aldehydes and isocyanides in ethanol at room temperature.
- Iodine catalysis: Use molecular iodine (10 mol%) in DMSO at 80°C for 2–4 hours to promote cyclization.
Basic: How is the structural characterization of N-ethyl-imidazo[1,2-a]pyrazin-8-amine performed?
Answer:
Structural validation relies on spectroscopic and analytical techniques:
- 1H/13C NMR: Confirm substitution patterns and regioselectivity (e.g., ethyl group at N8).
- FT-IR: Identify amine (-NH) and aromatic C-H stretching vibrations.
- Mass spectrometry (HRMS): Verify molecular weight (e.g., C₈H₁₁N₅ for N-ethyl derivatives).
- X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the fused ring system.
Refer to protocols in for detailed spectral data interpretation.
Basic: What biological targets are associated with imidazo[1,2-a]pyrazine derivatives?
Answer:
This scaffold shows affinity for:
- Acetylcholinesterase (AChE): Evaluated via Ellman’s assay for Alzheimer’s drug candidates .
- Antioxidant targets: Assessed using DPPH radical scavenging assays .
- TNF-α production: Explored in anti-inflammatory studies via LPS-induced macrophage models .
Standard assays include IC₅₀ determination and dose-response curves.
Advanced: How can reaction yields be optimized for imidazo[1,2-a]pyrazin-8-amine derivatives?
Answer:
Yield optimization strategies include:
- Solvent selection: Ethanol or DMF improves solubility of intermediates .
- Catalyst tuning: HATU/DIPEA systems enhance amide coupling efficiency (93–97% yields) .
- Temperature control: Microwave-assisted synthesis reduces reaction time and byproducts .
- Purification: Use flash chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization.
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
SAR analysis requires systematic variation of substituents:
- N-ethyl group: Compare with methyl, propyl, or aryl variants to assess steric/electronic effects on AChE inhibition .
- C3 modifications: Introduce halogens or nitro groups to modulate electron density and binding affinity .
- Core hybridization: Fuse with pyrimidine or benzimidazole rings to enhance π-π stacking (see for analogs).
Use in vitro assays (e.g., IC₅₀) and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Advanced: What computational methods aid in designing imidazo[1,2-a]pyrazine-based therapeutics?
Answer:
- Molecular docking: Predict binding modes to AChE using crystal structures (PDB ID: 4EY7) .
- MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS).
- QSAR models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Software tools: Schrödinger Suite, Open Babel, and PyMOL for visualization.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Address discrepancies via:
- Orthogonal assays: Confirm AChE inhibition using both Ellman’s assay and radiometric methods .
- Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .
- Experimental replication: Standardize protocols (e.g., buffer pH, enzyme source) to minimize variability.
- Statistical rigor: Apply ANOVA or Tukey’s test to assess significance of observed differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
